Gly-Gly-Gly-PEG4-methyltetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Gly-Gly-PEG4-methyltetrazine is a compound that consists of a tripeptide sequence of three glycine amino acids, a polyethylene glycol (PEG) spacer with four units, and a methyltetrazine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-methyltetrazine involves several steps:
Synthesis of the Gly-Gly-Gly Tripeptide: The tripeptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of glycine residues to a solid support, followed by deprotection and cleavage from the resin.
Attachment of the PEG4 Spacer: The PEG4 spacer is attached to the tripeptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an amide bond.
Introduction of the Methyltetrazine Group: The methyltetrazine group is introduced through a nucleophilic substitution reaction, where the PEG4-tripeptide intermediate reacts with a methyltetrazine derivative under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Gly-PEG4-methyltetrazine undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts efficiently with trans-cyclooctenes (TCO) in a bioorthogonal click chemistry reaction, forming stable covalent bonds
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG4 linker
Common Reagents and Conditions
Click Chemistry: Common reagents include trans-cyclooctenes (TCO) and copper catalysts. .
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to induce hydrolysis
Major Products
Scientific Research Applications
Gly-Gly-Gly-PEG4-methyltetrazine has a wide range of scientific research applications:
Chemistry: Used in bioconjugation and click chemistry reactions to create stable conjugates for various applications
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, improving the delivery and efficacy of chemotherapeutic agents
Industry: Utilized in the synthesis of diagnostic agents and drug delivery systems, enhancing the stability and solubility of therapeutic compounds
Mechanism of Action
The mechanism of action of Gly-Gly-Gly-PEG4-methyltetrazine involves its role as a linker in ADCs. The methyltetrazine group reacts with TCO-modified antibodies through a click chemistry reaction, forming a stable covalent bond. This linkage allows the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and improving therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Gly-PEG3-methyltetrazine: Similar structure but with a shorter PEG spacer, affecting its solubility and stability
Gly-Gly-Gly-PEG4-azide: Contains an azide group instead of methyltetrazine, used in different click chemistry reactions
Uniqueness
Gly-Gly-Gly-PEG4-methyltetrazine is unique due to its combination of a tripeptide sequence, a four-unit PEG spacer, and a methyltetrazine group. This structure provides optimal solubility, stability, and reactivity, making it highly effective in bioconjugation and ADC synthesis .
Properties
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITOQRBUELLAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.